
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is a complex organic compound known for its unique structural properties It features a bromophenyl group attached to a dihydroanthracene core, which is further substituted with phenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene typically involves multi-step organic reactions. One common method includes the bromination of phenyl-substituted anthracene derivatives, followed by further functionalization to introduce the dimethyl groups. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones.
Applications De Recherche Scientifique
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene involves its interaction with various molecular targets. The bromophenyl group can participate in halogen bonding, while the anthracene core can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but with a carbazole core instead of anthracene.
4-Bromophenylacetic acid: Contains a bromophenyl group but differs significantly in its overall structure and applications.
Uniqueness
9-(4-Bromophenyl)-10,10-dimethyl-9-phenyl-9,10-dihydroanthracene is unique due to its combination of bromophenyl, phenyl, and dimethyl groups attached to an anthracene core. This unique structure imparts specific electronic and steric properties, making it valuable for specialized applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C28H23Br |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
9-(4-bromophenyl)-10,10-dimethyl-9-phenylanthracene |
InChI |
InChI=1S/C28H23Br/c1-27(2)23-12-6-8-14-25(23)28(20-10-4-3-5-11-20,21-16-18-22(29)19-17-21)26-15-9-7-13-24(26)27/h3-19H,1-2H3 |
Clé InChI |
CGNFVDJYJWETIS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


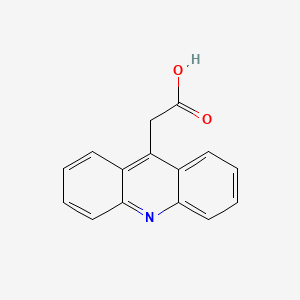
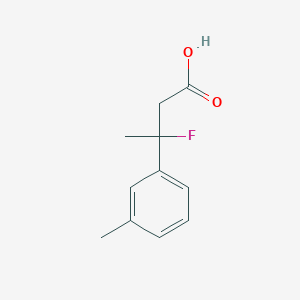
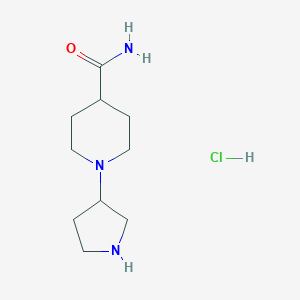
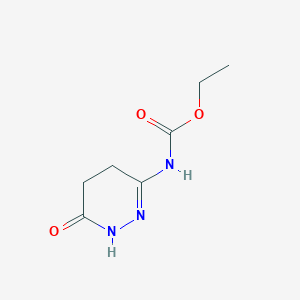

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
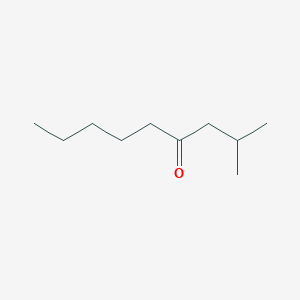
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

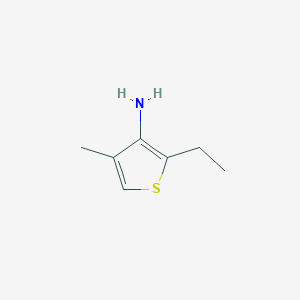
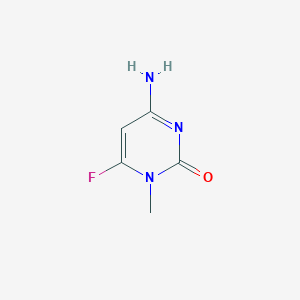
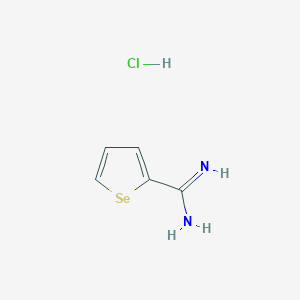
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)

